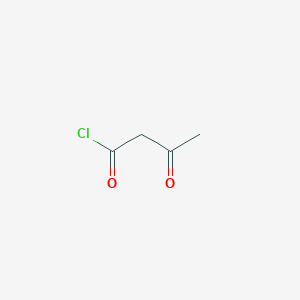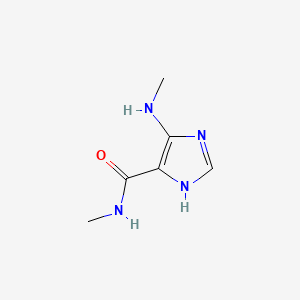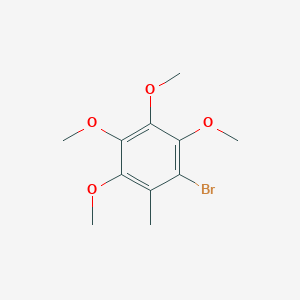
3-Oxobutanoyl chloride
Overview
Description
3-Oxobutanoyl chloride, also known as 3-oxobutyryl chloride, is an organic compound with the molecular formula C4H5ClO2. It is a colorless to light yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both a carbonyl group and an acyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Oxobutanoyl chloride can be synthesized through the reaction of pyruvic acid with thionyl chloride. The reaction typically proceeds as follows:
CH3COCOOH+SOCl2→CH3COCOCl+SO2+HCl
In this reaction, pyruvic acid (CH3COCOOH) reacts with thionyl chloride (SOCl2) to produce this compound (CH3COCOCl), sulfur dioxide (SO2), and hydrogen chloride (HCl).
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where pyruvic acid is continuously fed into a reaction vessel containing thionyl chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure maximum yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Oxobutanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form pyruvic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active methylene groups.
Common Reagents and Conditions:
Amines: Reacts with primary or secondary amines to form amides.
Alcohols: Reacts with alcohols in the presence of a base to form esters.
Water: Hydrolyzes in aqueous conditions to form pyruvic acid.
Major Products Formed:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Pyruvic Acid: Formed from hydrolysis.
Scientific Research Applications
3-Oxobutanoyl chloride is widely used in scientific research due to its versatility as a chemical intermediate. Some of its applications include:
Organic Synthesis: Used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein functions.
Medicinal Chemistry: Utilized in the development of new drug candidates by forming key intermediates in the synthesis of active pharmaceutical ingredients.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-oxobutanoyl chloride involves its reactivity as an acylating agent. It readily reacts with nucleophiles, transferring its acyl group to the nucleophile. This reactivity is due to the electrophilic nature of the carbonyl carbon in the acyl chloride group, which is highly susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
Acetyl Chloride (CH3COCl): Lacks the additional carbonyl group present in 3-oxobutanoyl chloride.
Benzoyl Chloride (C6H5COCl): Contains a benzene ring instead of the aliphatic chain found in this compound.
Properties
IUPAC Name |
3-oxobutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c1-3(6)2-4(5)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWKFRWLYPZEFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10496516 | |
| Record name | 3-Oxobutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39098-85-6 | |
| Record name | 3-Oxobutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2,7-Dimethyl-6-nitrobenzo[d]thiazole](/img/structure/B1590510.png)


